molecular formula C10H20O B12641804 Propylhept-3-en-2-ol CAS No. 84712-90-3

Propylhept-3-en-2-ol

Cat. No.: B12641804
CAS No.: 84712-90-3
M. Wt: 156.26 g/mol
InChI Key: QPGJFUFFQCNPOR-VQHVLOKHSA-N
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Description

Propylhept-3-en-2-ol is an organic compound with the molecular formula C10H20O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylhept-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of heptene with propyl alcohol under specific conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature and pressure to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and advanced purification techniques. The raw materials are mixed in precise proportions, and the reaction is monitored closely to maintain the desired conditions. After the reaction is complete, the product is purified using distillation or other separation methods to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Propylhept-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of propylhept-3-en-2-one or propylhept-3-en-2-al.

    Reduction: Formation of propylheptan-2-ol.

    Substitution: Formation of propylhept-3-en-2-chloride or propylhept-3-en-2-bromide.

Scientific Research Applications

Propylhept-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propylhept-3-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Propylhept-3-en-2-ol can be compared with other similar compounds, such as:

    Pent-3-en-2-ol: Similar structure but with a shorter carbon chain.

    Hex-3-en-2-ol: Similar structure but with a different carbon chain length.

    Hept-3-en-2-ol: Similar structure but without the propyl group.

These compounds share some chemical properties but differ in their reactivity and applications due to variations in their molecular structure.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and industrial chemists. Further research into its applications and mechanisms of action will continue to uncover new uses and benefits of this compound.

Properties

CAS No.

84712-90-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(E)-dec-6-en-5-ol

InChI

InChI=1S/C10H20O/c1-3-5-7-9-10(11)8-6-4-2/h7,9-11H,3-6,8H2,1-2H3/b9-7+

InChI Key

QPGJFUFFQCNPOR-VQHVLOKHSA-N

Isomeric SMILES

CCCCC(/C=C/CCC)O

Canonical SMILES

CCCCC(C=CCCC)O

Origin of Product

United States

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